molecular formula C18H24N6O2S B15121618 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15121618
M. Wt: 388.5 g/mol
InChI Key: GGSODYGYBNAMFV-UHFFFAOYSA-N
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Description

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with piperazine and pyrrolidine rings, as well as a methanesulfonyl group attached to a pyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe methanesulfonyl group is then introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group, in particular, plays a crucial role in its interaction with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C18H24N6O2S/c1-27(25,26)15-5-4-6-19-18(15)24-11-9-23(10-12-24)17-13-16(20-14-21-17)22-7-2-3-8-22/h4-6,13-14H,2-3,7-12H2,1H3

InChI Key

GGSODYGYBNAMFV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4

Origin of Product

United States

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